1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene
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Overview
Description
1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene is an organic compound with the molecular formula C12H14O It is a derivative of naphthalene, characterized by the presence of a methoxymethylene group attached to a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene can be synthesized through multi-step reactions involving common organic reagents. One such method involves the use of N-bromosuccinimide in tetrahydrofuran, followed by treatment with toluene-4-sulfonic acid in benzene, and finally, hydrogenation using palladium on activated carbon in ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens, acids, and bases are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce fully hydrogenated naphthalene derivatives.
Scientific Research Applications
1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene involves its interaction with various molecular targets. The methoxymethylene group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
- 1-Methylene-1,2,3,4-tetrahydronaphthalene
- 1-Methyl-1,2,3,4-tetrahydronaphthalene
- 1,2,3,4-Tetrahydro-1-methylnaphthalene
Comparison: 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene is unique due to the presence of the methoxymethylene group, which imparts distinct chemical properties compared to its analogs. This group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
(4Z)-4-(methoxymethylidene)-2,3-dihydro-1H-naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8-9H,4,6-7H2,1H3/b11-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWSWWBODBDCPQ-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1CCCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C\1/CCCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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